
6-Chloro-9-(trimethylsilyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-(trimethylsilyl)-9H-purine is a chemical compound with the molecular formula C₈H₁₂ClN₅Si. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the chloro and trimethylsilyl groups in this compound makes it unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(trimethylsilyl)-9H-purine typically involves the reaction of 6-chloropurine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
6-Chloro-9-(trimethylsilyl)-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Major Products Formed
Substitution Reactions: Products include various substituted purines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine ring.
Hydrolysis: The major product is the hydroxyl derivative of the original compound.
科学的研究の応用
6-Chloro-9-(trimethylsilyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.
作用機序
The mechanism of action of 6-Chloro-9-(trimethylsilyl)-9H-purine depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting or modifying their function. The chloro and trimethylsilyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in biochemical research.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl group, making it less hydrophobic and potentially less reactive in certain chemical reactions.
9-Trimethylsilyl-9H-purine: Lacks the chloro group, which may reduce its ability to participate in substitution reactions.
6-Chloro-9H-purine: Lacks the trimethylsilyl group, similar to 6-chloropurine, but still retains the chloro group for substitution reactions.
Uniqueness
6-Chloro-9-(trimethylsilyl)-9H-purine is unique due to the presence of both the chloro and trimethylsilyl groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications .
特性
CAS番号 |
32865-86-4 |
|---|---|
分子式 |
C8H11ClN4Si |
分子量 |
226.74 g/mol |
IUPAC名 |
(6-chloropurin-9-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClN4Si/c1-14(2,3)13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,1-3H3 |
InChIキー |
WHJNVCIXZWGLTQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




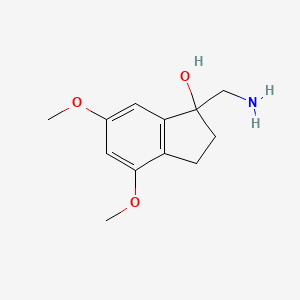
![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)
![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)
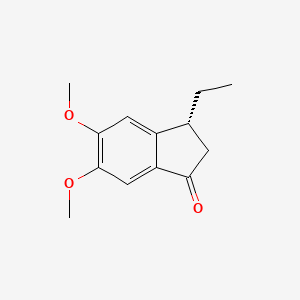

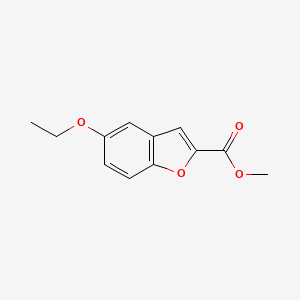
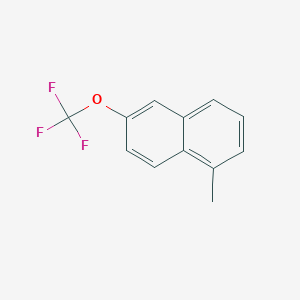


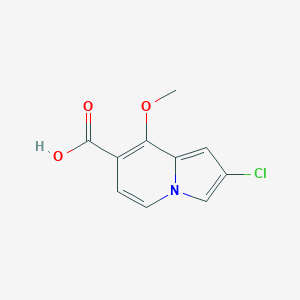

![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)
